4-(3-Ethylheptyl)pyridine
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Overview
Description
4-(3-Ethylheptyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a pyridine ring substituted with a 3-ethylheptyl group at the fourth position. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylheptyl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with 3-ethylheptyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridine and 3-ethylheptyl halide (e.g., 3-ethylheptyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the pyridine, generating a nucleophilic pyridine anion, which then attacks the electrophilic carbon of the 3-ethylheptyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylheptyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or peracids.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
4-(3-Ethylheptyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biomolecules.
Medicine: Pyridine derivatives, including this compound, are explored for their potential pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-Ethylheptyl)pyridine depends on its specific application. In biological systems, pyridine derivatives often interact with enzymes, receptors, or nucleic acids, modulating their activity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, a simple aromatic heterocycle with a nitrogen atom.
3-Ethylpyridine: A pyridine derivative with an ethyl group at the third position.
4-Propylpyridine: A pyridine derivative with a propyl group at the fourth position.
Uniqueness
4-(3-Ethylheptyl)pyridine is unique due to the presence of a longer alkyl chain (3-ethylheptyl group) at the fourth position of the pyridine ring. This structural feature can influence its physical properties, such as solubility and lipophilicity, and its interactions with biological targets, potentially leading to distinct pharmacological activities compared to other pyridine derivatives.
Properties
IUPAC Name |
4-(3-ethylheptyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-5-6-13(4-2)7-8-14-9-11-15-12-10-14/h9-13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZDVGHEJYVEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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